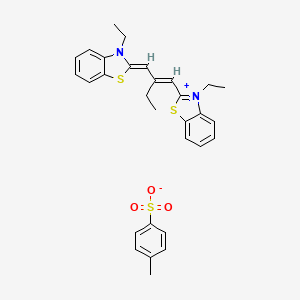
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes two benzothiazolium rings connected by a butenyl chain. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate typically involves the following steps:
Formation of Benzothiazolium Salt: The initial step involves the formation of the benzothiazolium salt by reacting 2-mercaptobenzothiazole with an alkyl halide under basic conditions.
Condensation Reaction: The benzothiazolium salt is then subjected to a condensation reaction with an aldehyde to form the intermediate compound.
Final Coupling: The intermediate compound undergoes a coupling reaction with another benzothiazolium salt to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and coupling reactions under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazolium rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazolium derivatives with new functional groups.
Applications De Recherche Scientifique
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide
- 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-ethylbenzothiazolium bromide
Uniqueness
3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its dual benzothiazolium rings and the presence of the p-toluenesulphonate group contribute to its unique behavior in various chemical reactions and applications.
Propriétés
Numéro CAS |
77737-19-0 |
|---|---|
Formule moléculaire |
C30H32N2O3S3 |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H25N2S2.C7H8O3S/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;1-6-2-4-7(5-3-6)11(8,9)10/h7-16H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
SLSUKXBQBDQRTK-UHFFFAOYSA-M |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=CC=CC=C2S1)CC)/C=C\3/N(C4=CC=CC=C4S3)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






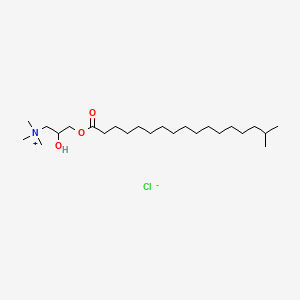
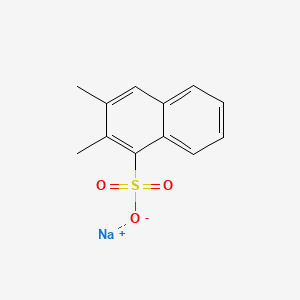
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)
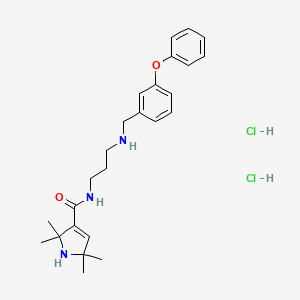
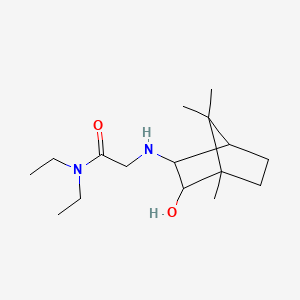



![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)

